ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate
Description
Ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazolone core fused with a 3,4-dimethoxyphenyl group and a furyl-benzoate ester moiety. Its Z-configuration at the methylidene bridge and the electron-rich substituents (e.g., methoxy groups) contribute to its unique physicochemical and biological properties, making it a candidate for pharmaceutical applications such as enzyme inhibition or antimicrobial activity .
Properties
Molecular Formula |
C26H21N3O6S |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C26H21N3O6S/c1-4-34-25(31)16-7-5-15(6-8-16)19-12-10-18(35-19)14-22-24(30)29-26(36-22)27-23(28-29)17-9-11-20(32-2)21(13-17)33-3/h5-14H,4H2,1-3H3/b22-14- |
InChI Key |
CBLSKGGIQAQEAZ-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate typically involves multi-step organic reactions. The key steps include the formation of the thiazolo-triazole core, the introduction of the dimethoxyphenyl group, and the coupling with the furan ring. Common reagents used in these reactions include thiosemicarbazide, dimethoxybenzaldehyde, and ethyl benzoate. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research has indicated that ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives containing thiazole rings are often evaluated for their efficacy against resistant pathogens .
- Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been explored in several studies. Its mechanism may involve the induction of apoptosis in cancer cells through pathways activated by triazole derivatives .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties in preclinical models. This effect is attributed to their ability to inhibit pro-inflammatory cytokines .
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology assessed various thiazole derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound showed potent activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
Research featured in Molecules investigated the anticancer effects of triazole-containing compounds. The study found that these compounds induced apoptosis in human cancer cell lines through mitochondrial pathways . this compound was highlighted for its potential as a lead compound in cancer therapy.
Mechanism of Action
The mechanism of action of ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and 3D Similarity Analysis
The compound’s structural analogs share the thiazolo-triazolone core but differ in substituents. Key comparisons include:
- Key Observations: The methyl ester analog () shows near-identical 3D similarity (ST 0.95) and Tanimoto coefficient (0.98), indicating minor pharmacokinetic differences due to ester chain length . Compounds with bulkier substituents (e.g., isopropoxy, propoxy) exhibit lower shape/feature similarity (ST/CT) and Tanimoto scores, suggesting reduced compatibility with target binding pockets .
Biological Activity
Ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Overview of Structure and Properties
The compound features a thiazole moiety fused with a triazole structure, which is known for its diverse biological activities. The presence of methoxy groups on the phenyl ring and the ester functional group contributes to its chemical reactivity and potential pharmacological effects.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole and triazole rings demonstrate significant antitumor properties. For instance:
- Cytotoxicity : Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. For example, thiazole derivatives exhibited IC50 values as low as 1.61 µg/mL against certain tumor cells .
- Mechanism of Action : The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival pathways. Thiazole-containing compounds have been shown to interact with proteins like Bcl-2 through hydrophobic contacts .
Antibacterial Activity
Compounds with similar structures have also been evaluated for their antibacterial properties. For example:
- Activity Against Pathogens : Some derivatives exhibited good antibacterial activity against standard strains compared to chloramphenicol . The presence of electron-donating groups enhances their interaction with bacterial targets.
Case Studies and Research Findings
- Study on Thiazole Derivatives :
- Synthesis and Characterization :
- Antiviral Properties :
Data Summary Table
| Biological Activity | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Antitumor | 1.61 | Inhibition of Bcl-2 |
| Antibacterial | Variable | Interaction with bacterial targets |
| Antiviral | Not specified | Inhibition of viral replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
